2-(Diphenylphosphino)ethanaminium tetrafluoroborate

Catalog No.
S876241
CAS No.
1222630-32-1
M.F
C14H17BF4NP
M. Wt
317.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diphenylphosphino)ethanaminium tetrafluoroborat...

CAS Number

1222630-32-1

Product Name

2-(Diphenylphosphino)ethanaminium tetrafluoroborate

IUPAC Name

2-diphenylphosphanylethylazanium;tetrafluoroborate

Molecular Formula

C14H17BF4NP

Molecular Weight

317.07 g/mol

InChI

InChI=1S/C14H16NP.BF4/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)5/h1-10H,11-12,15H2;/q;-1/p+1

InChI Key

ACXZLRCRPLYXBQ-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)P(CC[NH3+])C2=CC=CC=C2

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)P(CC[NH3+])C2=CC=CC=C2

Ligand for Transition-Metal Catalysis

-(Diphenylphosphino)ethanaminium tetrafluoroborate, also known as CataCXium® A or XPhos, is a valuable ligand in scientific research for transition-metal catalyzed reactions. Its structure features a diphenylphosphine group (PPh2) which can bind to transition metals, and a positively charged ethanaminium group ([NH3+CH2CH2]). This combination allows XPhos to participate in various catalytic cycles, influencing reaction rates and selectivities.

Several studies have demonstrated the effectiveness of XPhos in numerous coupling reactions, including:

  • Buchwald-Hartwig Cross-Coupling
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

The bulky diphenyl groups of XPhos contribute to its steric properties, which can be advantageous in achieving regioselectivity (preference for a specific reaction site) in certain coupling reactions.

Other Applications

Beyond its role in catalysis, 2-(Diphenylphosphino)ethanaminium tetrafluoroborate finds applications in other areas of scientific research, such as:

  • Medicinal chemistry: XPhos can be used in the synthesis of organometallic complexes with potential therapeutic applications.
  • Material science: XPhos can be employed in the development of new functional materials due to its ability to influence the properties of metal complexes.

2-(Diphenylphosphino)ethanaminium tetrafluoroborate is a chemical compound characterized by its empirical formula C14H17BF4NP\text{C}_{14}\text{H}_{17}\text{BF}_4\text{NP} and a molecular weight of approximately 317.07 g/mol. This compound is notable for its role as a ligand in various coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. It possesses a diphenylphosphino group, which contributes to its reactivity and utility in synthetic chemistry .

PEP-BF4 should be handled with care following standard laboratory safety protocols for organic compounds. No specific data on toxicity is publicly available, but it is advisable to consult the Safety Data Sheet (SDS) from suppliers before handling this compound [, ].

2-(Diphenylphosphino)ethanaminium tetrafluoroborate is primarily utilized in coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling
  • Suzuki-Miyaura Coupling
  • Stille Coupling
  • Sonogashira Coupling
  • Negishi Coupling
  • Heck Coupling
  • Hiyama Coupling

These reactions allow for the formation of complex organic molecules, making this compound valuable in synthetic methodologies. Additionally, it can undergo oxidation and reduction reactions, as well as substitution reactions, where the phosphine moiety can be replaced by other functional groups .

Types of Reactions

  • Oxidation: Can be facilitated by agents like hydrogen peroxide or peracids.
  • Reduction: Achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Involves the replacement of the phosphine group under controlled conditions.

The products formed from these reactions vary based on the specific reagents and conditions employed.

While the primary focus of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate is in synthetic chemistry, its derivatives may exhibit biological activity due to their role in synthesizing biologically active molecules. The compound aids in the development of pharmaceuticals and other bioactive compounds, contributing to medicinal chemistry efforts .

The synthesis of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate typically involves the reaction between 2-(Diphenylphosphino)ethylamine and tetrafluoroboric acid. This reaction is usually conducted in solvents like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product. Industrial production follows similar methods but on a larger scale, emphasizing stringent control over reaction parameters .

2-(Diphenylphosphino)ethanaminium tetrafluoroborate has diverse applications across various fields:

  • Chemistry: As a ligand facilitating coupling reactions.
  • Biology: In synthesizing biologically active compounds.
  • Medicine: Valuable in drug discovery and development.
  • Industry: Used in producing fine chemicals and agrochemicals .

Interaction studies involving 2-(Diphenylphosphino)ethanaminium tetrafluoroborate focus on its role as a ligand in catalyzed reactions. These studies help elucidate how this compound interacts with metal catalysts to enhance reaction efficiency and selectivity. Understanding these interactions is crucial for optimizing synthetic routes in organic chemistry.

Several compounds share structural similarities with 2-(Diphenylphosphino)ethanaminium tetrafluoroborate, including:

  • 2-(Diphenylphosphino)ethylamine: Similar structure but lacks the tetrafluoroborate anion.
  • Tris(hydroxypropyl)phosphine: Another phosphine ligand with different functional groups.
  • Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt: A phosphine ligand featuring sulfonate groups.

Uniqueness

The uniqueness of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate lies in its tetrafluoroborate anion, which enhances solubility and reactivity compared to similar compounds. This characteristic makes it a versatile ligand in synthetic chemistry, offering advantages such as improved reaction efficiency and higher product yields .

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Modify: 2023-08-16

Explore Compound Types